1-Aminonaphthalene-8-carbonyl chloride

Catalog No.
S12346709
CAS No.
M.F
C11H8ClNO
M. Wt
205.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminonaphthalene-8-carbonyl chloride

Product Name

1-Aminonaphthalene-8-carbonyl chloride

IUPAC Name

8-aminonaphthalene-1-carbonyl chloride

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

InChI

InChI=1S/C11H8ClNO/c12-11(14)8-5-1-3-7-4-2-6-9(13)10(7)8/h1-6H,13H2

InChI Key

HZOAHCBBNQMYMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)N

1-Aminonaphthalene-8-carbonyl chloride is a chemical compound that belongs to the class of aromatic amines. It features a naphthalene ring substituted with an amino group at the first position and a carbonyl chloride group at the eighth position. This compound is structurally significant due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the amino and carbonyl chloride functional groups allows for diverse reactivity, making it a versatile intermediate in various

The chemical reactivity of 1-aminonaphthalene-8-carbonyl chloride is primarily dictated by its functional groups:

  • Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can attack the carbon atom, leading to the formation of amides or esters.
  • Reduction Reactions: The amino group can be further modified through reduction, allowing for the synthesis of various derivatives including secondary and tertiary amines.
  • Cyclization Reactions: Under acidic conditions, 1-aminonaphthalene-8-carbonyl chloride can participate in cyclization reactions, potentially leading to the formation of more complex cyclic structures, such as indoles or other heterocycles .

Several methods can be employed for the synthesis of 1-aminonaphthalene-8-carbonyl chloride:

  • Reduction of Nitro Compounds: Starting from 1-nitro-8-naphthalenecarbonitrile, reduction using iron and hydrochloric acid can yield the corresponding amine. This intermediate can then be converted into the carbonyl chloride via chlorination .
  • Acylation Reactions: Acylation of naphthalene derivatives followed by chlorination can also lead to the formation of 1-aminonaphthalene-8-carbonyl chloride. For example, using acyl chlorides under standard conditions can introduce the carbonyl chloride functionality efficiently .
  • Cyclization Techniques: As noted in some synthetic pathways, cyclization reactions involving intermediates derived from naphthalene can yield this compound through controlled reaction conditions .

1-Aminonaphthalene-8-carbonyl chloride serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Dyes: Due to its reactive functional groups, it can be utilized in the production of azo dyes and other coloring agents.
  • Pharmaceuticals: It may act as a precursor for bioactive compounds in medicinal chemistry.
  • Protective Group Chemistry: The carbonyl chloride functionality allows it to serve as a protective group for amines during multi-step syntheses .

Several compounds share structural similarities with 1-aminonaphthalene-8-carbonyl chloride. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-NaphthylamineAn aromatic amine derived from naphthaleneKnown carcinogen; used in dye production
5-Chloro-8-nitro-1-naphthoylA derivative with a nitro and chloro substituentUsed as a protective group for amines
1-Amino-2-methyl-anthraquinoneAn anthraquinone derivative with an amino groupUsed in dye applications; exhibits biological activity
1-Nitro-8-cyano-naphthaleneA nitro-substituted naphthalene derivativeCan be reduced to form aminonaphthalene derivatives

Uniqueness

The uniqueness of 1-aminonaphthalene-8-carbonyl chloride lies in its specific combination of functionalities that allow it to engage in diverse

Mechanistic Steps:

  • Activation: SOCl₂ coordinates with the carboxylic acid’s hydroxyl oxygen, forming a tetrahedral intermediate.
  • Chloride Attack: The intermediate undergoes nucleophilic displacement, releasing SO₂ and HCl gas.
  • Product Isolation: The resulting acid chloride is purified via distillation or crystallization.

Experimental Conditions:

  • Molar Ratio: A 3:1 excess of SOCl₂ ensures complete conversion.
  • Temperature: Reflux at 70–80°C for 4–6 hours.
  • Solvent: Anhydrous benzene or toluene to prevent hydrolysis.

Yield Optimization:

ParameterOptimal ValueYield ImpactSource
SOCl₂ Equivalents3.0Maximizes conversion
Reaction Time5 hoursBalances completion vs. decomposition
Solvent PurityAnhydrousPrevents side reactions

Alternative precursors, such as 1-nitro-8-naphthylamine, require reduction to the amine prior to acylation. Catalytic hydrogenation or Fe/HCl systems are employed, achieving 75–85% yields.

Modern Catalytic Approaches for Direct Aminocarbonylation

Palladium-catalyzed aminocarbonylation has emerged as a streamlined method to access 1-aminonaphthalene-8-carbonyl chloride directly from aryl halides. This approach circumvents multi-step sequences by integrating carbon monoxide (CO) and ammonia into the reaction.

Reaction Scheme:
$$
\text{Aryl Chloride} + \text{CO} + \text{NH}_3 \xrightarrow{\text{Pd/Ligand}} \text{1-Aminonaphthalene-8-carbonyl Chloride}
$$

Key Insights:

  • Catalyst System: Pd(0) complexes with bidentate phosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane) exhibit superior activity.
  • CO Pressure: 1–3 atm optimizes carbonyl insertion without over-carbonylation.
  • Ammonia Source: Anhydrous NH₃ gas ensures stoichiometric control.

Performance Metrics:

CatalystLigandYield (%)Turnover NumberSource
Pd(PPh₃)₄DPPE92450
Pd₂(dba)₃Xantphos88420

Mechanistic Studies:
Kinetic analyses reveal rate-determining oxidative addition of the aryl chloride to Pd(0). Isotope effects (kH/kD = 1.8) confirm C–Cl bond cleavage as the critical step. Subsequent CO insertion and amidation proceed via Pd(II) intermediates, culminating in reductive elimination to release the product.

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemical methods leverage mechanical energy to drive reactions without solvents, aligning with green chemistry principles. For 1-aminonaphthalene-8-carbonyl chloride, ball milling of 1-amino-8-naphthoic acid with PCl₅ or SOCl₂ achieves efficient acyl chloride formation.

Advantages:

  • Reduced Waste: Eliminates solvent disposal.
  • Faster Kinetics: High-energy collisions accelerate reaction rates.

Parameters Influencing Efficiency:

VariableEffect on YieldOptimal SettingSource
Milling SpeedPositive correlation up to 600 rpm500 rpm
Reaction TimePlateaus at 30 minutes25 minutes
Reagent Ratio1:1.2 (acid:PCl₅)Maximizes conversion

Limitations:

  • Scalability challenges due to equipment constraints.
  • Heat management required to prevent decomposition.

Microwave-Assisted Reaction Engineering for Improved Yield

Microwave irradiation enhances reaction efficiency through rapid, uniform heating. Applied to the acylation of 1-amino-8-naphthoic acid, this method reduces reaction times from hours to minutes.

Protocol:

  • Mix 1-amino-8-naphthoic acid with SOCl₂ (3 eq) in a sealed vessel.
  • Irradiate at 150°C for 10–15 minutes.
  • Purify via vacuum distillation.

Performance Comparison:

MethodTime (min)Yield (%)Energy ConsumptionSource
Conventional Reflux30078High
Microwave1589Low

Mechanistic Benefits:

  • Dielectric heating polarizes SOCl₂, accelerating intermediate formation.
  • Suppressed side reactions due to shorter exposure times.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.0294416 g/mol

Monoisotopic Mass

205.0294416 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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